molecular formula C13H7N3OS B14577987 5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole CAS No. 61382-22-7

5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole

Cat. No.: B14577987
CAS No.: 61382-22-7
M. Wt: 253.28 g/mol
InChI Key: GJZATMSGZRHURS-UHFFFAOYSA-N
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Description

5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isothiocyanate group attached to a benzoxazole ring, which is further substituted with a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole typically involves the reaction of 2-(pyridin-3-yl)-1,3-benzoxazole with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 2-(pyridin-3-yl)-1,3-benzoxazole

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: Room temperature

    Reaction Time: 2-4 hours

The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in solvents like ethanol or acetonitrile at room temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    Thiocarbamate Derivatives: Formed from the reaction with thiols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

    Amine Derivatives: Formed from reduction reactions.

Scientific Research Applications

5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity with nucleophiles makes it valuable in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities. The compound’s ability to modify biological macromolecules is of particular interest.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is exploited in biochemical studies to investigate protein function and interactions.

Molecular Targets and Pathways

    Proteins: The compound targets nucleophilic amino acid residues such as lysine and cysteine in proteins.

    Pathways: By modifying proteins, the compound can influence various biochemical pathways, including signal transduction, enzyme activity, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzothiazole: Similar structure but with a sulfur atom in the benzothiazole ring instead of oxygen.

    2-Isothiocyanato-1,3-benzoxazole: Lacks the pyridine ring, making it less complex.

    4-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole: Similar structure but with the isothiocyanate group at a different position.

Uniqueness

5-Isothiocyanato-2-(pyridin-3-yl)-1,3-benzoxazole is unique due to the presence of both the isothiocyanate group and the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61382-22-7

Molecular Formula

C13H7N3OS

Molecular Weight

253.28 g/mol

IUPAC Name

5-isothiocyanato-2-pyridin-3-yl-1,3-benzoxazole

InChI

InChI=1S/C13H7N3OS/c18-8-15-10-3-4-12-11(6-10)16-13(17-12)9-2-1-5-14-7-9/h1-7H

InChI Key

GJZATMSGZRHURS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S

Origin of Product

United States

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